molecular formula C7H6F3IN2S B14046485 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine

Katalognummer: B14046485
Molekulargewicht: 334.10 g/mol
InChI-Schlüssel: SUMCBUAGADHEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves several steps, typically starting with the iodination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the hydrazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Analyse Chemischer Reaktionen

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Wissenschaftliche Forschungsanwendungen

1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Iodo-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Eigenschaften

Molekularformel

C7H6F3IN2S

Molekulargewicht

334.10 g/mol

IUPAC-Name

[3-iodo-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(13-12)3-5(6)11/h1-3,13H,12H2

InChI-Schlüssel

SUMCBUAGADHEQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NN)I)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.